molecular formula C22H16Cl2N4O4 B11442492 methyl 5-chloro-2-(2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

methyl 5-chloro-2-(2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B11442492
M. Wt: 471.3 g/mol
InChI Key: PMOREULQTNLXPF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Formation of Benzoate Ester: The final step involves esterification, where the benzoate ester is formed using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.

Uniqueness

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[1,5-a]pyrazine core and chlorophenyl group make it a versatile compound for various applications.

Biological Activity

Methyl 5-chloro-2-(2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate, also known by its CAS number 941886-64-2, is a complex organic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a combination of a benzoate moiety and a pyrazolo[1,5-a]pyrazine core. The presence of chlorine and other functional groups enhances its reactivity and biological profile. The synthesis of this compound typically involves multi-step reactions that include acylation and cyclization processes. Notably, the synthesis methods can influence the yield and purity of the final product, which are critical for subsequent biological evaluations .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways within the bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components may lead to increased ROS production, contributing to cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of this compound revealed that certain modifications to the structure significantly enhanced its activity against MRSA strains. The findings suggest that chlorine substitution plays a pivotal role in increasing potency against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

In another study focusing on its anticancer properties, researchers treated A549 lung cancer cells with varying concentrations of this compound). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .

Properties

Molecular Formula

C22H16Cl2N4O4

Molecular Weight

471.3 g/mol

IUPAC Name

methyl 5-chloro-2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H16Cl2N4O4/c1-32-22(31)16-10-15(24)6-7-17(16)25-20(29)12-27-8-9-28-19(21(27)30)11-18(26-28)13-2-4-14(23)5-3-13/h2-11H,12H2,1H3,(H,25,29)

InChI Key

PMOREULQTNLXPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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